molecular formula C11H9ClF4O B14066496 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14066496
M. Wt: 268.63 g/mol
InChI Key: GIMZGVLHOAECOJ-UHFFFAOYSA-N
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Description

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves the introduction of difluoromethyl groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. One common method involves the reaction of 3,5-bis(difluoromethyl)benzaldehyde with a suitable chlorinating agent under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chloropropanone moiety may act as an electrophilic center, facilitating reactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Bis(trifluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with trifluoromethyl groups instead of difluoromethyl groups.

    3,5-Bis(trifluoromethyl)benzaldehyde: A precursor in the synthesis of related compounds.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar functional groups used in organocatalysis.

Uniqueness

1-(3,5-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of difluoromethyl groups, which impart distinct chemical and physical properties compared to trifluoromethyl analogs

Properties

Molecular Formula

C11H9ClF4O

Molecular Weight

268.63 g/mol

IUPAC Name

1-[3,5-bis(difluoromethyl)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c12-2-1-9(17)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5,10-11H,1-2H2

InChI Key

GIMZGVLHOAECOJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)F)C(=O)CCCl)C(F)F

Origin of Product

United States

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